![molecular formula C18H13BrN2OS B2619081 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865181-47-1](/img/structure/B2619081.png)
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a useful research compound. Its molecular formula is C18H13BrN2OS and its molecular weight is 385.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a synthetic compound characterized by its complex structure that integrates elements of thiazole and chromene. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H15BrN2O3S, with a molecular weight of approximately 439.28 g/mol. The structural features include:
- A bromine atom at position 6.
- A propynyl group at position 3 of the benzo[d]thiazole moiety.
These elements contribute to its unique reactivity and potential biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance, studies have shown that related benzothiazole derivatives can inhibit the proliferation of cancer cells such as A431, A549, and H1299, with some compounds demonstrating IC50 values below 2 µg/mL .
Table 1: Summary of Anticancer Activity of Related Compounds
Compound Name | Key Features | IC50 (µg/mL) | Target Cell Lines |
---|---|---|---|
Compound B7 | Chlorine substituent | 1.61 ± 1.92 | A431, A549, H1299 |
Compound 4i | Dichlorophenyl group | < 2 | Various cancer lines |
Compound 13 | N-phenylcarboxamide group | < 1.98 | Jurkat, HT-29 |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown potential antimicrobial activity. Studies on thiazole derivatives indicate that they can exhibit strong inhibitory effects against various pathogens. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound Name | MIC (µg/mL) | Pathogen Targeted |
---|---|---|
Compound 4a | 0.22 | Staphylococcus aureus |
Compound 5a | 0.25 | Staphylococcus epidermidis |
Compound 7b | - | Multiple pathogens |
The exact mechanism of action for (Z)-N-(6-bromo-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide remains largely unexplored; however, structural similarities with other cytotoxic compounds suggest potential interactions with cellular pathways involved in apoptosis and cell cycle regulation. It is hypothesized that the compound may inhibit key enzymes or receptors involved in these processes, leading to increased cell death in cancerous cells .
Case Studies
Several case studies have highlighted the biological efficacy of benzothiazole derivatives:
- Case Study on Compound B7 : This compound was found to significantly reduce IL-6 and TNF-α levels while promoting apoptosis in cancer cells at concentrations ranging from 1 to 4 µM.
- Synergistic Effects : Some derivatives have shown synergistic relationships with established antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .
Aplicaciones Científicas De Investigación
Chemical Formula
- Molecular Formula : C18H18BrN3OS
- Molecular Weight : 396.32 g/mol
Structural Features
Feature | Description |
---|---|
Bromine Substituent | Enhances reactivity and potential biological interactions. |
Benzothiazole Core | Known for diverse biological properties, including antimicrobial and anticancer activities. |
Phenylacetamide Group | Imparts additional pharmacological properties. |
Anticancer Activity
Research indicates that compounds with similar structures to (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapeutics.
Case Study: Cytotoxicity Assays
A study assessed the cytotoxic effects of related benzothiazole derivatives on human cancer cell lines, revealing IC50 values that indicate effective concentrations for inducing cell death. The results suggested that the compound could potentially act as a chemotherapeutic agent.
Antimicrobial Properties
The presence of the benzothiazole moiety is associated with antimicrobial activity against a range of pathogens. This compound has been investigated for its effectiveness against bacterial strains, highlighting its potential as an antibacterial agent.
Table 1: Summary of Biological Activities
Activity Type | Reference | Observed Effects |
---|---|---|
Anticancer Activity | Induction of apoptosis in tumor cells | |
Antimicrobial Activity | Effective against various bacterial strains |
Research Findings
Recent studies have focused on elucidating the pathways through which this compound induces its effects:
Mechanistic Studies
Research has detailed pathways including:
- Apoptosis Induction : Evidence suggests that the compound can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Similar compounds have shown the ability to halt cell division, preventing tumor growth.
Future Research Directions
Given the promising biological activities observed, further research is warranted to explore:
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.
- Combination Therapies : Assessing the potential of this compound in combination with existing anticancer or antimicrobial agents to enhance therapeutic efficacy.
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 6 of the benzothiazole ring undergoes nucleophilic aromatic substitution (NAS) under optimized conditions:
The bromine’s reactivity is enhanced by electron-withdrawing effects from the adjacent thiazole nitrogen and acetamide group, facilitating bond polarization.
Alkyne Functionalization via Cycloaddition
The prop-2-yn-1-yl group participates in Huisgen azide-alkyne cycloaddition (CuAAC) to form triazole derivatives:
Substrate | Conditions | Product | Application |
---|---|---|---|
Azide derivatives | CuSO₄, sodium ascorbate, H₂O/EtOH | 1,2,3-Triazole-linked hybrids | Antimicrobial agents |
This reaction is critical for generating bioactive hybrids, as triazole moieties enhance binding to biological targets .
Imine Reactivity and Condensation
The benzothiazol-2(3H)-ylideneimine group undergoes condensation with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases. For example:
Reaction :
Compound+RCHONH4OAc, EtOH, refluxSchiff base derivatives
Key structural modifications via this route improve π-stacking interactions, as confirmed by X-ray crystallography .
Biological Interactions Mediated by the Thiazole Core
The benzothiazole scaffold interacts with enzymes such as glucosamine-6-phosphate synthase (GlcN-6-P synthase), as demonstrated by docking studies . Derivatives exhibit:
-
Antimicrobial Activity : MIC values of 1.95–15.62 μg/mL against Micrococcus luteus and Bacillus spp
Propiedades
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2OS/c1-2-10-21-15-9-8-14(19)12-16(15)23-18(21)20-17(22)11-13-6-4-3-5-7-13/h1,3-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRILFISOVXKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.